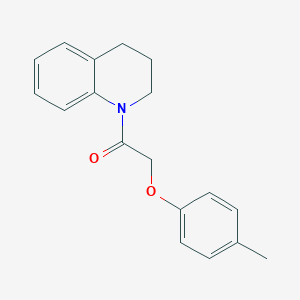![molecular formula C11H8N2O2S B398856 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B398856.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is a complex organic compound that features a thiazolidine ring fused with a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde typically involves the condensation of benzaldehyde derivatives with thiazolidine-2,4-dione derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The benzaldehyde moiety allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new treatments for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure may be utilized in developing new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action for 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzaldehyde moiety may form covalent bonds with nucleophilic residues in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog that lacks the benzaldehyde moiety but shares the thiazolidine ring structure.
Benzaldehyde: A simpler aromatic aldehyde without the thiazolidine ring.
4-Methylbenzaldehyde: Similar to benzaldehyde but with a methyl group at the para position.
Uniqueness
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is unique due to the combination of the thiazolidine ring and the benzaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that simpler analogs cannot .
Properties
Molecular Formula |
C11H8N2O2S |
|---|---|
Molecular Weight |
232.26g/mol |
IUPAC Name |
4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C11H8N2O2S/c12-11-13-10(15)9(16-11)5-7-1-3-8(6-14)4-2-7/h1-6H,(H2,12,13,15)/b9-5+ |
InChI Key |
WFARYPQPRBQJFA-WEVVVXLNSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C=O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)C=O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid](/img/structure/B398781.png)
![N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B398782.png)
![3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B398784.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B398787.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B398788.png)

![3-bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398790.png)
![5-{[3-(4-Chlorophenyl)-2-propenylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B398791.png)
![3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B398793.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]aspartic acid](/img/structure/B398794.png)
![2-[(1,2-Dihydro-5-acenaphthylenylimino)methyl]-6-methylphenol](/img/structure/B398796.png)
